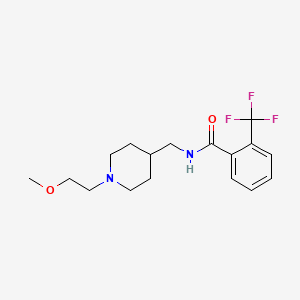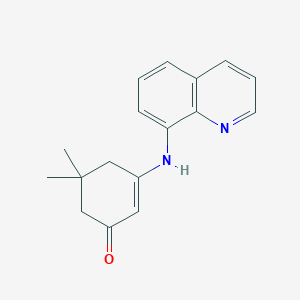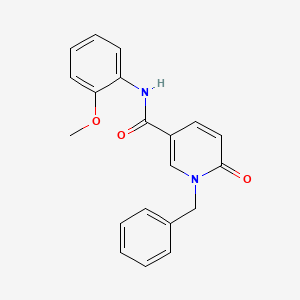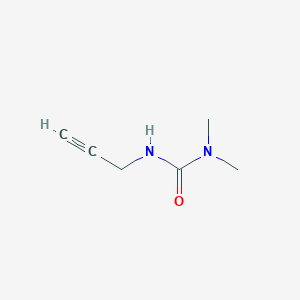![molecular formula C23H23NO4 B2670353 (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid CAS No. 2287247-89-4](/img/structure/B2670353.png)
(3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The compound’s structure includes a cyclopentane ring fused to a pyrrole ring, making it a significant molecule in organic chemistry and pharmaceutical research.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, the compound is used in the synthesis of peptides and proteins. The Fmoc group provides a protective function, allowing for selective reactions at specific sites within the molecule.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify its structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in various synthetic processes highlights its importance in large-scale chemical manufacturing.
Safety and Hazards
Orientations Futures
The use of 9-Fluorenylmethyl chloroformate in solid-phase peptide synthesis and oligonucleotide synthesis suggests potential applications in the development of new peptides and oligonucleotides . Its role in the derivatization of amines for HPLC and fluorescent detection also indicates its potential use in analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from simple alkenes or alkynes.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction involving an amine and a carbonyl compound.
Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the cyclopentane-pyrrole intermediate with the Fmoc-protected amino acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to monitor the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as functionalized amino acids after Fmoc removal.
Mécanisme D'action
The mechanism of action of (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. Upon removal of the Fmoc group, the free amino group can participate in various biochemical reactions, including peptide bond formation. The compound’s structure enables it to interact with enzymes and receptors, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid: Unique due to its fused cyclopentane-pyrrole structure and Fmoc protection.
Fmoc-protected amino acids: Commonly used in peptide synthesis, but lack the fused ring structure.
Cyclopentane derivatives: Share the cyclopentane ring but differ in functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of a fused cyclopentane-pyrrole ring system with an Fmoc-protected amino group. This combination provides versatility in synthetic applications and potential for diverse biological activities.
Propriétés
IUPAC Name |
(3aR,6aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)14-9-15-11-24(12-16(15)10-14)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)/t14?,15-,16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVPKLAZORCBIB-MQVJKMGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2670279.png)

![N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2670284.png)


![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate](/img/structure/B2670287.png)
![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2670290.png)



